molecular formula C17H12N2O4 B11708878 1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide

1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide

Cat. No.: B11708878
M. Wt: 308.29 g/mol
InChI Key: YBNPSJLQCNCCMD-UHFFFAOYSA-N
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Description

1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its naphthalene core, which is substituted with a hydroxy group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 1-naphthoic acid derivatives.

    Reduction: Formation of 1-hydroxy-N-(2-aminophenyl)naphthalene-2-carboxamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit photosynthetic electron transport and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H12N2O4/c20-16-12-6-2-1-5-11(12)9-10-13(16)17(21)18-14-7-3-4-8-15(14)19(22)23/h1-10,20H,(H,18,21)

InChI Key

YBNPSJLQCNCCMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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